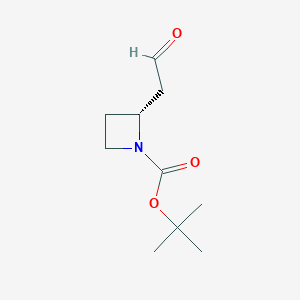
(R)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group, which is commonly used to protect carboxylic acids during chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
-
Introduction of the Oxo-ethyl Group: : The oxo-ethyl group can be introduced via an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired oxo-ethyl group.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxo-ethyl group, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can convert the oxo-ethyl group to an alcohol or other reduced forms.
-
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo-ethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the azetidine ring.
科学研究应用
Chemistry
In chemistry, ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds, including potential pharmaceuticals.
Medicine
In medicine, derivatives of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may exhibit pharmacological activity. Research into these derivatives could lead to the development of new drugs with therapeutic potential.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
作用机制
The mechanism of action of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the azetidine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The oxo-ethyl group and tert-butyl ester can also influence the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound , which may exhibit different biological activity due to its stereochemistry.
2-(2-Oxo-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: A similar compound with a pyrrolidine ring instead of an azetidine ring.
2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups. The combination of the azetidine ring, oxo-ethyl group, and tert-butyl ester provides distinct reactivity and binding properties, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
tert-butyl (2R)-2-(2-oxoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBZJLUKNJYSK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-1-Methyl-1,6-diaza-spiro[3.4]octane](/img/structure/B8187307.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-boronic acid](/img/structure/B8187314.png)
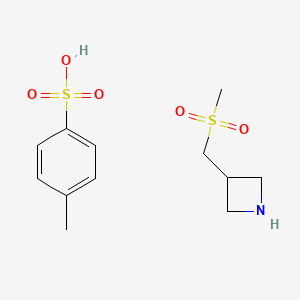
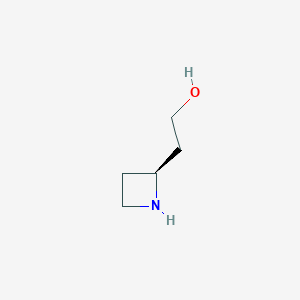




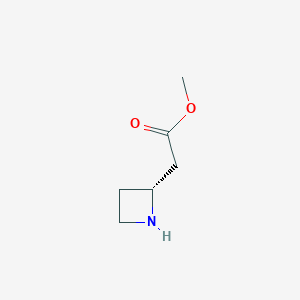
![methyl 2-[(2R)-azetidin-2-yl]acetate;hydrochloride](/img/structure/B8187357.png)

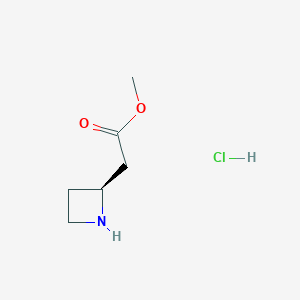

![(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester](/img/structure/B8187401.png)
